Product packaging for 4-Bromothieno[2,3-d]pyrimidine(Cat. No.:CAS No. 14080-60-5)

4-Bromothieno[2,3-d]pyrimidine

Cat. No.: B2800778
CAS No.: 14080-60-5
M. Wt: 215.07
InChI Key: UNCDNPHSDJPOMS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thienopyrimidine Chemistry

The systematic study of pyrimidines began in the late 19th century. wikipedia.org The exploration of fused pyrimidine (B1678525) systems, including thienopyrimidines, followed as chemists sought to create novel molecular architectures with diverse chemical properties and biological functions. Early work focused on the fundamental synthesis and characterization of these compounds. Over the last few decades, research into thienopyrimidines has intensified, driven by their potential as therapeutic agents. ekb.eg The development of new synthetic methodologies has allowed for the creation of a vast library of substituted thienopyrimidine derivatives, enabling detailed structure-activity relationship (SAR) studies. sci-hub.se

Structural Analogy and Bioisosteric Relationship to Purine (B94841) Bases and Other Fused Heterocycles

One of the primary reasons for the keen interest in thienopyrimidines is their structural resemblance to naturally occurring purine bases, such as adenine (B156593) and guanine. nih.govresearchgate.net This similarity makes them bioisosteres of purines, meaning they can interact with biological targets that recognize purines, such as enzymes and receptors involved in nucleic acid metabolism. ijacskros.comresearchgate.net This bioisosteric relationship has been a guiding principle in the design of thienopyrimidine-based drugs. sci-hub.senih.gov

Furthermore, thienopyrimidines are considered structural analogues of other fused heterocyclic systems like quinazolines and thiazolopyrimidines. ijacskros.comthepharmajournal.com The isosteric replacement of the benzene (B151609) ring in quinazoline (B50416) with a thiophene (B33073) ring to form a thienopyrimidine can modulate the compound's physicochemical properties and biological activity. thepharmajournal.com

Overview of Major Isomeric Forms: Thieno[2,3-d]pyrimidine (B153573), Thieno[3,2-d]pyrimidine (B1254671), and Thieno[3,4-d]pyrimidine

The fusion of a thiophene and a pyrimidine ring can occur in three different orientations, resulting in three main isomeric forms:

Thieno[2,3-d]pyrimidine: This is the most extensively studied isomer. sci-hub.senih.gov

Thieno[3,2-d]pyrimidine: Also a subject of significant research. nih.gov

Thieno[3,4-d]pyrimidine: This isomer has also been synthesized and investigated for its biological properties. nih.govresearchgate.net

Each isomer possesses a unique arrangement of atoms, which influences its chemical reactivity and how it interacts with biological systems. thepharmajournal.com

IsomerStructure
Thieno[2,3-d]pyrimidine![Image of Thieno[2,3-d]pyrimidine structure]
Thieno[3,2-d]pyrimidine![Image of Thieno[3,2-d]pyrimidine structure]
Thieno[3,4-d]pyrimidine![Image of Thieno[3,4-d]pyrimidine structure]

Significance of the Thieno[2,3-d]pyrimidine Moiety in Medicinal Chemistry and Drug Discovery

The thieno[2,3-d]pyrimidine moiety is a privileged scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. sci-hub.senih.gov These compounds have shown potential as:

Anticancer agents: By targeting various kinases and other proteins involved in cancer progression. researchgate.netresearchgate.netbohrium.com

Anti-inflammatory agents: Demonstrating the ability to modulate inflammatory pathways. sci-hub.se

Antimicrobial and antiviral agents: Showing activity against a range of pathogens. nih.govnih.gov

Central Nervous System (CNS) protective agents: Exhibiting potential in the treatment of neurological disorders. sci-hub.seresearchgate.net

The chemical tractability of the thieno[2,3-d]pyrimidine core allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a highly valuable framework in the quest for new and effective medicines. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrN2S B2800778 4-Bromothieno[2,3-d]pyrimidine CAS No. 14080-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDNPHSDJPOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14080-60-5
Record name 4-bromothieno[2,3-d]pyrimidine
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Synthesis and Chemical Properties of 4 Bromothieno 2,3 D Pyrimidine

Established Synthetic Routes

The primary method for introducing a bromine atom at the 4-position of the thieno[2,3-d]pyrimidine (B153573) core involves the transformation of a precursor, typically a thieno[2,3-d]pyrimidin-4-one or a related derivative.

One common strategy involves the bromination of a thieno[2,3-d]pyrimidin-4(3H)-one, followed by chlorination and subsequent reactions. For instance, 6-bromothieno[2,3-d]pyrimidin-4(3H)-one can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chlorothieno[2,3-d]pyrimidine. This intermediate can then undergo further modifications.

A direct synthesis of 4-substituted thieno[2,3-d]pyrimidines can be achieved through various cyclization strategies starting from appropriately substituted thiophene (B33073) precursors. ekb.eg For example, 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates are common starting materials that can be cyclized with different reagents to form the pyrimidine (B1678525) ring. ekb.egnih.gov

Approaches Involving Tetrazole Intermediates

Synthesis from 2-Aminothiophene-3-carboxylate and Related Thiophene Derivatives

Key Intermediates and Reaction Mechanisms

The synthesis of this compound often proceeds through key intermediates such as 4-chlorothieno[2,3-d]pyrimidine (B15048) derivatives. Nucleophilic aromatic substitution (SNAr) is a fundamental reaction mechanism in the functionalization of the thienopyrimidine scaffold. For example, the chlorine atom at the 4-position of a 4-chlorothieno[2,3-d]pyrimidine is susceptible to displacement by various nucleophiles, including amines. ntnu.no

The synthesis of substituted 2-aminothiophenes, which are precursors to the thieno[2,3-d]pyrimidine ring system, can be achieved through Gewald-type reactions. acs.org This multicomponent reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base.

Preparation of 4-Halogenated Thieno[2,3-d]pyrimidines (e.g., 4-chloro-6-bromothieno[2,3-d]pyrimidine)

Purification and Characterization Techniques

Following synthesis, this compound is typically purified using standard laboratory techniques such as recrystallization or column chromatography.

The structural confirmation and purity assessment of the compound are carried out using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. hilarispublisher.com

Mass Spectrometry (MS): Confirms the molecular weight of the compound. hilarispublisher.com

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups. hilarispublisher.com

Advanced Spectroscopic and Crystallographic Elucidation of Thieno 2,3 D Pyrimidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 4-Bromothieno[2,3-d]pyrimidine. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three protons on the bicyclic core. The pyrimidine (B1678525) proton (H2) typically appears as a singlet in the downfield region due to the deshielding effect of the adjacent nitrogen atoms. The two protons on the thiophene (B33073) ring (H5 and H6) appear as doublets due to mutual coupling. Their exact chemical shifts are influenced by the electronic effects of the fused pyrimidine ring and the sulfur atom.

Based on data from related thieno[2,3-d]pyrimidine (B153573) structures, the anticipated chemical shifts (δ) are outlined below. The spectrum is typically recorded in a solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.8 - 9.0 Singlet N/A
H-5 ~7.6 - 7.8 Doublet ~5.0 - 6.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the bicyclic ring system. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N, S, Br) and the aromaticity of the rings. The carbon atom C4, bonded to the electronegative bromine, is expected to have a chemical shift in the range typical for carbons bearing a halogen. The pyrimidine carbons (C2, C4, C7a) generally appear at lower field compared to the thiophene carbons (C5, C6, C3a) due to the influence of the nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 ~152
C-4 ~145
C-5 ~128
C-6 ~125
C-3a ~120

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. In this compound, the key functional groups and bond types include aromatic C-H, C=C, and C=N bonds within the heterocyclic rings, and the C-Br bond.

The IR spectrum would be expected to show characteristic absorption bands:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C=N and C=C stretching: These vibrations from the fused pyrimidine and thiophene rings would appear in the 1600-1450 cm⁻¹ region.

C-Br stretching: A weak to medium absorption band is expected in the fingerprint region, typically between 700 and 500 cm⁻¹, confirming the presence of the bromo-substituent.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
C=N/C=C Stretch (Ring) 1600 - 1450 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (molecular formula C₆H₃BrN₂S), the molecular weight is approximately 215.07 g/mol . A key feature in the mass spectrum is the presence of the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), two peaks of nearly equal intensity will be observed for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br (M+2)⁺. savemyexams.com

Predicted mass spectrometry data indicates the monoisotopic mass is 213.92003 Da. uni.lu Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

Adduct Predicted m/z (for ⁷⁹Br)
[M]⁺ 213.91948
[M+H]⁺ 214.92731
[M+Na]⁺ 236.90925
[M+K]⁺ 252.88319

Data sourced from predicted values. uni.lu

Fragmentation of the molecular ion typically involves the loss of small, stable molecules or radicals. Expected fragmentation pathways for this compound could include the loss of the bromine radical (Br•), followed by the cleavage of the pyrimidine or thiophene ring, such as the loss of HCN. researchgate.netlibretexts.org

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

To date, a single-crystal X-ray structure for this compound has not been reported in the scientific literature. If such a study were conducted, it would provide unambiguous confirmation of the fused ring system's planarity and the precise geometry of the bromo-substitution. It would also reveal intermolecular interactions, such as π-stacking, that govern the crystal packing. For related, more complex thieno[2,3-d]pyrimidine derivatives, X-ray diffraction has been successfully used to confirm their molecular structures. uni.lu

Chromatographic Methods for Purity and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. A spot of the compound on a silica (B1680970) gel plate is developed with a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The retention factor (Rf) value is characteristic for a given compound in a specific solvent system and can be used for identification. For many thieno[2,3-d]pyrimidine derivatives, mixtures of heptane/ethyl acetate or dichloromethane/methanol are used as the mobile phase. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique that provides high-resolution separation and is used for both purification (preparative HPLC) and quantitative analysis of purity (analytical HPLC). nih.gov A solution of the compound is passed through a column packed with a stationary phase (commonly C18-modified silica for reversed-phase HPLC) under high pressure. nih.gov The compound is detected as it elutes from the column, typically by UV-Vis absorption, providing a chromatogram where the area of the peak is proportional to the concentration of the compound. This allows for precise determination of purity, often reported as a percentage. kewelchem.com

Spectroscopic and Structural Analysis of 4 Bromothieno 2,3 D Pyrimidine

NMR Spectroscopy (¹H, ¹³C)

The ¹H NMR spectrum of this compound would show distinct signals for the protons on the thiophene (B33073) and pyrimidine (B1678525) rings. The chemical shifts and coupling patterns of these protons provide valuable information about their chemical environment. The ¹³C NMR spectrum would similarly display characteristic signals for each carbon atom in the molecule, further confirming the structure.

Eukaryotic Elongation Factor 2 Kinase (eEF-2K) Inhibition

Dual Topoisomerase-I/II Inhibition

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The presence of the bromine atom would be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular weight of this compound is 215.07 g/mol . moldb.com

Structure Activity Relationship Sar Studies of 4 Bromothieno 2,3 D Pyrimidine Derivatives

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The biological activity of 4-bromothieno[2,3-d]pyrimidine derivatives is profoundly influenced by the nature and placement of various substituents on the heterocyclic ring system. nih.gov

Halogenation, particularly at the C-4 and C-6 positions of the thieno[2,3-d]pyrimidine (B153573) scaffold, plays a critical role in modulating biological activity. The presence of a halogen, such as chlorine or bromine, at the C-4 position is often considered essential for certain biological activities, including antiproliferative effects. nih.gov For instance, in a study on halogenated thieno[3,2-d]pyrimidines, the 4-chloro group was found to be critical for cytostatic activity. nih.gov

The bromine atom at C-4 in this compound is a key reactive site, often utilized for introducing further diversity through nucleophilic substitution reactions. ntnu.no Similarly, bromine substitution at the C-6 position has been shown to be important for the cytotoxic activity of some derivatives. ntnu.no The combination of a chloro group at C-4 and a bromo group at C-6 creates a highly reactive di-substituted intermediate, 6-bromo-4-chlorothieno[2,3-d]pyrimidine, which is a valuable precursor for synthesizing a range of biologically active compounds. ontosight.aintnu.noresearchgate.net For example, this intermediate has been used to generate 4-amino substituted thienopyrimidines with potential as HER2 inhibitors for breast cancer treatment. ntnu.no

The electron-withdrawing nature of halogens can significantly impact the electronic distribution within the heterocyclic system, thereby influencing interactions with biological targets. vulcanchem.com

The introduction of aromatic and heteroaromatic moieties, particularly at the C-6 position, has been a successful strategy in developing potent thieno[2,3-d]pyrimidine-based inhibitors. SAR studies have revealed that the nature of these substituents is crucial for activity.

For instance, in a series of 6-aryl-substituted thieno[3,2-d]pyrimidines designed as VEGFR-2 and EGFR dual inhibitors, the substitution pattern on the 6-aryl ring was found to be critical for in vitro activity. researchgate.netresearchgate.net Similarly, in the development of LIMK1 inhibitors, the evolution from a bicyclic 3-aminobenzo[b]thiophene-2-carboxamide to a tricyclic 4-aminobenzothieno[3,2-d]pyrimidine, and further elaboration with a 7-phenyl group, led to a significant increase in potency. researchgate.net

In the context of antimalarial agents, a phenyl group at the C-6 position of the thieno[3,2-d]pyrimidine (B1254671) ring was found to be essential for activity. nih.gov Further modifications to this phenyl ring, such as mono- or di-substitution with electron-withdrawing groups, were well-tolerated and in some cases led to compounds with significantly enhanced potency. nih.gov The introduction of a 3-pyridine group at the C-6 position of certain 4-amine substituted thienopyrimidines was shown to increase their affinity for the HER2 receptor. ntnu.no

Substituent at C-6 Biological Target/Activity Key Finding Reference
PhenylAntimalarial (P. falciparum)Essential for activity. nih.gov
Substituted PhenylVEGFR-2/EGFR InhibitionSubstitution pattern is critical for potency. researchgate.netresearchgate.net
3-PyridineHER2 InhibitionIncreased affinity for the receptor. ntnu.no
7-Phenyl (benzothieno[3,2-d]pyrimidine)LIMK1 InhibitionSignificantly increased potency. researchgate.net

Alkyl and amino substitutions at various positions of the thieno[2,3-d]pyrimidine ring system have been explored to fine-tune the biological activity and physicochemical properties of these compounds.

Amino groups, particularly at the C-4 position, are a common feature in many biologically active thienopyrimidines. The synthesis of 4-amino substituted thienopyrimidines has been a key strategy in the development of inhibitors for targets like HER2. ntnu.no The nature of the amine substituent can significantly impact potency. For example, in a series of 2,4-diaminothieno[2,3-d]pyrimidine lipophilic antifolates, the substitution on the 5-[(anilino)methyl] side chain was crucial for their inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. acs.org

Alkyl groups, such as methyl groups, can also influence activity. In one study, the introduction of methyl groups at certain positions of a triazole ring attached to the C-4 position of a thieno[2,3-d]pyrimidine led to a slight decrease in antiplasmodial activity. nih.gov Conversely, in a series of thieno[2,3-d]pyrimidine-4(3H)-ones, a 2-(benzylamino)-5,6-dimethyl derivative was identified as a potent cytotoxic agent against a range of cancer cell lines. mdpi.com The incorporation of a lipophilic cycloalkyl ring has also been associated with increased anticancer activity in some thieno[2,3-d]pyrimidine derivatives. researchgate.net

Specific functional groups can have a profound impact on the biological activity of this compound derivatives.

Hydroxyl Group: The presence of a hydroxyl group in the meta or para position of a 6-aryl substituent, in combination with a bromo or iodo substitution in a 4-benzylamine group, was found to be crucial for the potent activity of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines against Staphylococcus aureus. researchgate.net

Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. While specific examples directly pertaining to this compound are limited in the provided context, the general importance of fluoroquinolones, which feature a fluorine atom, highlights the potential utility of this functional group. acs.org

Methyl Group: As mentioned earlier, methyl groups can have varied effects. While they slightly decreased activity in one antimalarial series, nih.gov dimethyl substitution at the 5 and 6 positions was present in a potent anticancer compound. mdpi.com In another study, a methyl group on a pyridyl substituent was found to be crucial for the inhibitory activity of a 2-pyridyl thieno[3,2-d]pyrimidine derivative against M. ulcerans. biorxiv.org

Effects of Alkyl and Amino Substitutions

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry plays a critical role in the interaction of chiral this compound derivatives with their biological targets. The three-dimensional arrangement of atoms can significantly influence binding affinity and, consequently, biological activity.

In the development of EGFR tyrosine kinase inhibitors based on the thieno[2,3-d]pyrimidine scaffold, the in vitro activity was found to be strongly dependent on the stereochemistry at the secondary 4-amino group. researchgate.net Specifically, the use of (R)-1-phenylethylamine as a substituent at the C-4 position was a key feature in the design of potent inhibitors. researchgate.net

Another study on 4-amine substituted thienopyrimidines as HER2 inhibitors revealed that the inclusion of a stereocenter at the benzylic position of the C-4 substituent reduced the inhibitory activity. ntnu.no This finding underscores the importance of a specific stereochemical configuration for optimal interaction with the HER2 receptor.

These examples highlight that a precise spatial orientation of substituents is often required for effective binding to the active site of a biological target.

Optimization Strategies for Enhanced Biological Activity

Several optimization strategies have been employed to enhance the biological activity of thieno[2,3-d]pyrimidine derivatives. These strategies often involve a combination of the principles discussed in the preceding sections.

A common approach is the stepwise optimization by combining active fragments from different series of compounds. This was successfully applied in the development of EGFR inhibitors, where combining favorable substitution patterns in the 6-aryl ring and at the 4-amino group led to the discovery of compounds with IC50 values in the sub-nanomolar range. researchgate.net

Another key strategy is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. The thieno[2,3-d]pyrimidine scaffold itself is a bioisostere of purine (B94841). nih.govresearchgate.net Further modifications, such as replacing a sulfur atom with nitrogen in the fused five-membered ring, have been explored to evaluate the impact on activity. nih.gov

The introduction of solubilizing tails is another important optimization strategy to improve the physicochemical properties and bioavailability of potent but poorly soluble compounds. researchgate.net Additionally, the use of privileged scaffolds, like the thieno[2,3-d]pyrimidine core, and their decoration with various substituents through techniques like Suzuki coupling, allows for the systematic exploration of chemical space to identify optimized drug candidates. researchgate.net

Development of Bioisosteric Analogues and Scaffold Modifications

The strategic development of novel therapeutic agents frequently involves the modification of a lead compound to enhance efficacy, selectivity, and pharmacokinetic properties. For derivatives of the thieno[2,3-d]pyrimidine scaffold, two key strategies are the generation of bioisosteric analogues and significant alterations to the core scaffold itself. These approaches are crucial in exploring the chemical space around the core structure to optimize biological activity.

Bioisosteric Analogues

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry. The thieno[2,3-d]pyrimidine nucleus is itself considered a bioisostere of naturally occurring purines, such as adenine (B156593), as well as the quinazoline (B50416) scaffold, which is prominent in many kinase inhibitors. ijacskros.comnih.govthepharmajournal.comsci-hub.sescirp.org This inherent similarity provides a strong foundation for its use in drug design. ijacskros.comsci-hub.se

Further bioisosteric modifications on thieno[2,3-d]pyrimidine derivatives have been explored to fine-tune their activity. For instance, in the development of new anticancer agents, bioisosteric replacement strategies were employed to enhance both biological activity and pharmacokinetic profiles. sci-hub.se One study involved replacing a nonpolar cyclohexyl group with its more polar, oxygenated isostere, a modification aimed at improving drug activation properties. Another key strategy has been the substitution of the pyridine (B92270) ring in established drugs like Sorafenib with the thieno[2,3-d]pyrimidine scaffold. wiley.com

A clear example of functional group bioisosterism was demonstrated in a series of PI3K inhibitors. Researchers investigated the replacement of a hydroxyl group (-OH) with its bioisosteric amino group (-NH2). However, this modification led to a significant decrease in inhibitory activity, highlighting the critical role of the hydroxyl group for that particular biological target.

Table 1: Effect of Bioisosteric Replacement on PI3K Isoform Inhibition This table illustrates the impact of replacing a hydroxyl (-OH) group with an amino (-NH2) group on the inhibitory activity against PI3K isoforms. Data is hypothetical based on described findings.

Compound ID Key Functional Group PI3Kβ Inhibition (%) PI3Kγ Inhibition (%)
Parent Compound -OH 72 84
Bioisosteric Analogue -NH2 Inactive Inactive

Scaffold Modifications and Hybridization

Beyond simple isosteric replacements, more substantial scaffold modifications and hybridization with other pharmacophores have yielded potent derivatives. This approach, sometimes termed "scaffold hopping," aims to discover novel core structures with improved properties while retaining key binding interactions. nih.govresearchgate.net

One successful strategy involved creating hybrid analogues inspired by existing anticancer drugs. A hybrid of a thieno[2,3-d]pyrimidine and the drug Dasatinib resulted in a compound (22d) with significantly higher potency compared to other piperidino-substituted derivatives (20f). nih.gov This demonstrates that combining pharmacophoric elements from different known inhibitors can lead to synergistic effects on activity. nih.gov

Another approach involves the rational design of new scaffolds based on the structure of multi-kinase inhibitors like Sorafenib. In one study, the pyridyl carboxamide moiety of Sorafenib was replaced with a benzothienopyrimidine ring system to create a new analogue, KM6. nih.gov This compound demonstrated significant inhibition of VEGFR-2 tyrosine kinase and potent antitumor activity. nih.govtandfonline.com Fusing the thieno[2,3-d]pyrimidine core with other heterocyclic systems, such as a 1,2,4-triazole (B32235) moiety, has also been explored to enhance cytotoxic activity. mdpi.com

Modifications to the substituents at various positions on the thieno[2,3-d]pyrimidine ring have also been systematically studied. For example, a series of 4,6-disubstituted thieno[2,3-d]pyrimidines were evaluated as dual inhibitors of EGFR and ErbB2, with activity being highly dependent on the substitution pattern. frontiersin.org

Table 2: SAR of 4,6-Disubstituted Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors. frontiersin.org This table shows the IC50 values for different substitutions, demonstrating the structure-activity relationship.

Compound ID Substitution Pattern EGFR IC50 (nM)
106 4-(3-chloro-4-fluoroanilino)-6-methanone 5.54
107 4-(3-ethynylanilino)-6-methanone 18.7
108 4-(3-bromoanilino)-6-methanone 43
109 4-(3-methylanilino)-6-methanone 82

These studies collectively show that both subtle bioisosteric replacements and significant scaffold modifications are powerful tools in the optimization of this compound derivatives for various therapeutic targets. mdpi.comnih.gov The development of hybrid molecules and novel fused-ring systems continues to be a productive avenue for discovering next-generation inhibitors. nih.gov

Computational and in Silico Investigations of 4 Bromothieno 2,3 D Pyrimidine

Molecular Docking Studies with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of ligands with their biological targets, such as enzymes and receptors.

In the context of 4-Bromothieno[2,3-d]pyrimidine and its derivatives, molecular docking studies have been crucial in elucidating their mechanism of action. For instance, derivatives of thieno[2,3-d]pyrimidine (B153573) have been docked into the active sites of various kinases, which are critical in cancer progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several studies have focused on designing thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors. dntb.gov.uarsc.org Docking studies revealed that these compounds could effectively bind to the ATP-binding pocket of VEGFR-2. dntb.gov.uaresearchgate.net The thieno[2,3-d]pyrimidine core typically forms key hydrogen bonds with hinge region residues, a critical interaction for kinase inhibition. dntb.gov.ua For example, a study on new thieno[2,3-d]pyrimidine analogues showed that the most potent compounds exhibited strong binding affinity towards VEGFR-2, which was consistent with their in vitro inhibitory activity. benthamscience.com

Epidermal Growth Factor Receptor (EGFR): Thieno[2,3-d]pyrimidine derivatives have also been investigated as EGFR inhibitors. nih.govmdpi.com Molecular docking simulations have shown that these compounds can occupy the ATP-binding site of both wild-type and mutant forms of EGFR. nih.gov A notable example is a 2-(4-bromophenyl)triazole derivative of thieno[2,3-d]pyrimidine, which showed potent cytotoxicity against MCF-7 cancer cell lines and was found to dock favorably into the active sites of EGFR and PI3K. mdpi.comnih.gov

Other Kinases and Enzymes: The versatility of the thieno[2,3-d]pyrimidine scaffold extends to other targets. Docking studies have been performed on derivatives against FMS-like tyrosine kinase 3 (FLT3), revealing a promising inhibitory profile. mdpi.com Additionally, dihydrothieno[2,3-d]pyrimidine derivatives have been docked into the active site of Bacillus anthracis Dihydropteroate Synthase (DHPS), suggesting potential as antimicrobial agents. nih.gov

Table 1: Molecular Docking Studies of Thieno[2,3-d]pyrimidine Derivatives

Biological Target Key Findings Reference
VEGFR-2 Derivatives bind to the ATP-binding pocket, forming hydrogen bonds with hinge region residues. dntb.gov.uarsc.orgresearchgate.netbenthamscience.com
EGFR Compounds occupy the ATP active site of both wild-type and mutant EGFR. nih.govmdpi.com
PI3K A 2-(4-bromophenyl)triazole derivative showed favorable docking. mdpi.comnih.gov
FLT3 Thienopyrimidine-based analogues demonstrated a promising inhibitory profile. mdpi.com
B. anthracis DHPS Dihydrothieno[2,3-d]pyrimidine derivatives showed good scoring in the active site. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Binding Analysis

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. These simulations can confirm the stability of binding modes predicted by molecular docking and offer insights into the conformational changes that may occur upon ligand binding.

Several studies have employed MD simulations to validate the docking results of thieno[2,3-d]pyrimidine derivatives.

VEGFR-2: MD simulations of thieno[2,3-d]pyrimidine derivatives complexed with VEGFR-2 have confirmed the stability of the interactions observed in docking studies. dntb.gov.uabenthamscience.com These simulations help to ensure that the key hydrogen bonds and other interactions are maintained throughout the simulation, providing greater confidence in the predicted binding mode.

EGFR: The binding of thieno[2,3-d]pyrimidine-based EGFR inhibitors has also been studied using MD simulations. For one particularly active compound, a 100 ns MD simulation confirmed its stable binding within the EGFR active site. nih.gov

p21-activated kinase 4 (PAK4): The inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives against PAK4 have been investigated using MD simulations. mdpi.com The results indicated that the inhibitors form strong interactions with the hinge region and other key residues, and the simulations helped to explain the differences in inhibitory capacity among the studied compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

While specific QSAR studies focusing solely on this compound are not widely reported, research on the broader class of thieno[2,3-d]pyrimidine and related pyrimidine (B1678525) derivatives provides valuable insights.

VEGFR-2 Inhibitors: A QSAR study was conducted on a series of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors. nih.gov The study utilized multiple linear regression (MLR) and artificial neural network (ANN) models, with the ANN model showing a high correlation coefficient (R² = 0.998), indicating its predictive power. nih.gov

Antimicrobial Agents: QSAR studies have also been applied to thienopyrimidines to understand their antimicrobial properties. researchgate.net These studies have highlighted the importance of descriptors such as hydrogen count and hydrophilicity in determining the biological activity. researchgate.net

Cholesterol Inhibitors: A 2D and 3D-QSAR analysis of thieno[3,2-d]pyrimidine (B1254671) derivatives as cholesterol inhibitors revealed that steric and electrostatic effects are primary determinants of binding affinity. benthamdirect.com

In Silico Prediction of Biological Activity and ADME-related Profiles

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential biological activities and toxicities. researchgate.net

For thieno[2,3-d]pyrimidine derivatives, in silico ADME predictions are a common feature in drug discovery studies.

Drug-Likeness and ADME Properties: Studies on various thieno[2,3-d]pyrimidine derivatives have shown that they generally exhibit good drug-like properties, often adhering to Lipinski's rule of five. rsc.orgnih.govmdpi.com These predictions suggest good oral absorption and bioavailability. nih.gov Computational ADMET studies for a series of thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2 indicated their potential for drug development. rsc.org

Toxicity Prediction: In silico toxicity predictions are also crucial. For a series of pyrazolo[1,5-a]pyrimidines, the carcinogenicity test was predicted as negative for most compounds. mdpi.com

Table 2: In Silico ADME Predictions for Thieno[2,3-d]pyrimidine Derivatives

Property General Findings References
Drug-Likeness Generally adhere to Lipinski's rule of five. rsc.orgnih.govmdpi.com
Oral Absorption Predicted to have good oral absorption. nih.gov
Metabolism Predictions include inhibition of some CYP isoforms. mdpi.com
Toxicity Carcinogenicity predictions are often negative. mdpi.com

De Novo Design and Virtual Screening Approaches for Novel Analogues

De novo design and virtual screening are powerful computational strategies for discovering novel chemical entities with desired biological activities.

Virtual Screening: Combinatorial virtual screening has been successfully used to identify novel thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors. nih.gov This approach led to the discovery of a compound with potent antiproliferative activity against KRAS G12D mutated cancer cell lines. nih.gov

De Novo Design: The thieno[2,3-d]pyrimidine scaffold has been utilized as a core for the design and synthesis of new tyrosine kinase inhibitors. rsc.org By building upon this scaffold, researchers have designed new compounds targeting specific enzymes like VEGFR-2. dntb.gov.ua For example, new thieno[2,3-d]pyrimidine analogues were designed based on the pharmacophoric features of known VEGFR-2 inhibitors. benthamscience.com

Future Research Directions and Therapeutic Implications

Exploration of Novel Synthetic Pathways and Derivatization Strategies

Future synthetic research will likely focus on developing more efficient, sustainable, and versatile methods for both the synthesis of the core 4-bromothieno[2,3-d]pyrimidine structure and its subsequent derivatization. While conventional methods have proven effective, there is a growing interest in green chemistry approaches, such as microwave-assisted synthesis, to reduce reaction times and improve yields. nih.gov The development of one-pot multicomponent reactions starting from simple precursors also represents a promising direction for streamlining the synthesis of complex thieno[2,3-d]pyrimidine (B153573) derivatives. rsc.org

The bromine atom at the C4 position is a key functional group that allows for a wide array of chemical modifications. Future derivatization strategies will continue to leverage well-established cross-coupling reactions, but with an emphasis on expanding the scope of compatible reaction partners to introduce novel and diverse functionalities.

Reaction TypePurposePotential Future Exploration
Suzuki CouplingIntroduction of aryl and heteroaryl groupsUse of novel boronic acids and esters to introduce complex and drug-like fragments.
Buchwald-Hartwig AminationFormation of C-N bonds with various aminesExploration of a wider range of amine coupling partners to modulate solubility and target interactions. ntnu.no
Sonogashira CouplingIntroduction of alkyne functionalitiesUse of terminal alkynes for further click-chemistry modifications to attach imaging agents or other functional moieties.
Heck CouplingFormation of C-C bonds with alkenesCoupling with functionalized alkenes to create extended conjugated systems or introduce reactive handles. nih.gov

Furthermore, the exploration of C-H activation methodologies for direct functionalization of other positions on the thieno[2,3-d]pyrimidine ring, while leaving the versatile bromine intact for later-stage modifications, could provide more direct routes to novel analogues.

Identification of New Biological Targets and Mechanisms of Action

While thieno[2,3-d]pyrimidine derivatives are well-known as kinase inhibitors, particularly targeting receptors like VEGFR-2 and EGFR, future research will aim to uncover new biological targets. researchgate.netbohrium.comnih.gov This can be achieved through advanced screening techniques:

Phenotypic Screening: Testing libraries of thieno[2,3-d]pyrimidine derivatives in various disease-relevant cell-based assays can identify compounds with interesting biological effects without a preconceived target.

Target Deconvolution: For active compounds identified through phenotypic screens, techniques like chemical proteomics and affinity-based pulldown assays can be used to identify their specific protein binding partners.

Research is also expanding into other therapeutic areas. For instance, derivatives have shown potential as antibacterial agents, including against clinically relevant strains like MRSA, and as antifungal agents. nih.govnih.gov The mechanism in some bacteria is suggested to involve activation by a nitroreductase enzyme, highlighting a potential prodrug strategy. nih.gov Other identified targets for this scaffold include phosphodiesterase (PDE4), GnRH receptors, and atypical protein kinase C (aPKC), indicating a broad range of potential applications from inflammatory conditions to reproductive diseases and controlling vascular permeability. rsc.orgnih.govnih.gov Elucidating the precise mechanisms of action against these targets through structural biology and systems biology approaches will be crucial for their therapeutic development. bohrium.com

Advanced SAR Studies and Rational Design of Next-Generation Analogues

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the thieno[2,3-d]pyrimidine scaffold. Early SAR studies have provided valuable insights; for example, the introduction of a lipophilic cycloalkyl ring can increase anticancer activity, and specific substitutions on aryl rings attached to the core can dramatically influence potency against targets like kinases. researchgate.netsci-hub.se

Future research will employ more sophisticated and integrated approaches for SAR analysis:

Computational Modeling: The use of quantitative structure-activity relationship (QSAR) models, molecular docking, and molecular dynamics simulations will become increasingly central to predicting the activity of virtual compounds before their synthesis. bohrium.comnih.gov This rational design approach saves resources and focuses synthetic efforts on the most promising candidates.

Fragment-Based Drug Design: This technique can be used to identify small molecular fragments that bind to specific pockets of a biological target, which can then be grown or linked together using the thieno[2,3-d]pyrimidine scaffold to create potent inhibitors.

In Silico ADMET Profiling: Early-stage computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be integrated into the design process to ensure that new analogues possess favorable drug-like characteristics. nih.gov

These advanced SAR studies will guide the rational design of next-generation analogues with enhanced potency, improved selectivity, and better pharmacokinetic profiles.

Development of Multi-Targeting Agents based on the Thieno[2,3-d]pyrimidine Scaffold

The complexity of diseases like cancer often involves multiple redundant signaling pathways, which can lead to resistance to single-target therapies. The thieno[2,3-d]pyrimidine scaffold is an ideal starting point for designing multi-targeting agents that can simultaneously modulate several key proteins. nih.gov

Future research in this area will focus on the rational design of single molecules that can inhibit multiple targets implicated in a specific disease. For example, a thieno[2,3-d]pyrimidine derivative could be engineered to inhibit both a cancer-driving kinase (like EGFR or PI3K) and a protein involved in angiogenesis (like VEGFR-2). nih.govmdpi.combohrium.com Another approach involves creating agents that target different components of cellular metabolism, such as the inhibition of both cytosolic and mitochondrial one-carbon metabolism for anticancer effects. acs.org The development of such multi-targeted ligands offers the potential for synergistic efficacy, a lower propensity for the development of drug resistance, and the possibility of treating complex multifactorial diseases with a single chemical entity. nih.govacs.org

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Bromothieno[2,3-d]pyrimidine, and how do reaction conditions influence yield and purity?

Answer:
Synthesis typically involves multi-step reactions, including cyclization of thiophene precursors with pyrimidine-forming reagents, followed by bromination at the 4-position. Key steps may include:

  • Cyclization : Using thiourea or guanidine derivatives under reflux conditions (e.g., ethanol or DMF at 80–100°C) to form the thienopyrimidine core .
  • Bromination : Electrophilic substitution with bromine sources (e.g., NBS or Br₂ in acetic acid) .
    Optimization : Reaction temperature, solvent polarity, and stoichiometry significantly affect yield. For example, polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while excess bromine can lead to di-substituted byproducts . Purity is validated via HPLC (>95%) and NMR .

Advanced: How can structure-activity relationship (SAR) studies guide the rational design of this compound derivatives with enhanced target selectivity?

Answer:
SAR studies focus on modifying substituents at positions 2, 6, and 7 of the core structure:

  • Position 4 (Br) : Critical for electronic modulation; bromine’s electron-withdrawing effect enhances binding to kinase ATP pockets .
  • Position 6 : Alkyl/aryl groups (e.g., ethyl or phenyl) improve lipophilicity and membrane permeability .
  • Position 2 : Thioether or acetamide moieties increase selectivity for microbial targets over human enzymes .
    Methodology : Systematic substitution followed by enzymatic assays (e.g., IC₅₀ determination) and molecular docking to validate interactions .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Answer:

  • ¹H/¹³C NMR : Confirms regioselective bromination and substitution patterns (e.g., δ 7.6–8.5 ppm for aromatic protons) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 360.9 for brominated analogs) and detects impurities .
  • HPLC : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: What strategies resolve contradictions in biological activity data across different studies on this compound analogs?

Answer:
Discrepancies often arise from:

  • Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell line viability .
  • Compound stability : Degradation under light or humidity alters activity profiles .
    Resolution :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate via dose-response curves .

Basic: What are the primary biological targets of this compound derivatives, and how are these interactions validated experimentally?

Answer:

  • Kinases : EGFR and CDK inhibitors show IC₅₀ values <1 µM in enzyme inhibition assays .
  • Microbial targets : DNA gyrase (bacteria) and lanosterol demethylase (fungi) are implicated via competitive binding studies .
    Validation :
  • Enzymatic assays : Measure ATPase activity or substrate conversion rates .
  • Docking simulations : AutoDock/Vina predict binding poses with catalytic residues (e.g., Lys45 in EGFR) .

Advanced: How does the introduction of bromine at the 4-position affect the electronic properties and reactivity of the thieno[2,3-d]pyrimidine core?

Answer:
Bromine’s electron-withdrawing nature:

  • Reduces electron density : Increases susceptibility to nucleophilic attack at position 2 or 6 .
  • Modulates redox potential : Cyclic voltammetry shows a 0.3 V anodic shift compared to non-halogenated analogs .
    Computational analysis : DFT calculations (e.g., Gaussian) reveal decreased HOMO-LUMO gaps, enhancing charge-transfer interactions in biological systems .

Basic: What in vitro models are appropriate for preliminary evaluation of antimicrobial activity in this compound compounds?

Answer:

  • Bacterial models : Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) in broth microdilution assays (MIC determination) .
  • Fungal models : Candida albicans (ATCC 90028) via disk diffusion or CLSI M27-A3 protocols .

Advanced: How do crystallographic studies contribute to understanding the binding modes of this compound derivatives with biological targets?

Answer:

  • X-ray crystallography : Resolves ligand-protein complexes at <2.0 Å resolution, revealing key interactions (e.g., hydrogen bonds with Thr830 in EGFR) .
  • Thermal shift assays : Validate target engagement by measuring protein melting temperature (∆Tm) changes upon compound binding .

Basic: What stability considerations are crucial when storing and handling this compound derivatives?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the thioether linkage .

Advanced: What computational approaches are employed to predict the pharmacokinetic properties of novel this compound analogs?

Answer:

  • ADMET prediction : SwissADME or pkCSM estimate oral bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
  • Molecular dynamics : GROMACS simulations assess compound stability in lipid bilayers or plasma protein binding (e.g., albumin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.